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2-Phenylethyl beta-primeveroside - 129932-48-5

2-Phenylethyl beta-primeveroside

Catalog Number: EVT-508589
CAS Number: 129932-48-5
Molecular Formula: C19H28O10
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenylethyl primeveroside, also known as paxgp, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Phenylethyl primeveroside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, phenylethyl primeveroside is primarily located in the cytoplasm. Outside of the human body, phenylethyl primeveroside can be found in herbs and spices and tea. This makes phenylethyl primeveroside a potential biomarker for the consumption of these food products.
Source and Classification

2-Phenylethyl beta-primeveroside is predominantly found in the leaves of Camellia sinensis, the tea plant. It is formed through sequential glycosylation processes involving glucose and xylose moieties, where 2-phenylethanol acts as the aglycone. The classification of this compound falls under glycosides, specifically aromatic glycosides, which are known for their contribution to the sensory properties of food and beverages, particularly in tea aroma.

Synthesis Analysis

The synthesis of 2-phenylethyl beta-primeveroside can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as beta-primeverosidase extracted from tea leaves. The enzyme catalyzes the transfer of sugar moieties from donor substrates to 2-phenylethanol, resulting in the formation of beta-primeverosides. The substrate specificity of the enzyme indicates a preference for natural substrates over synthetic ones, emphasizing its role in natural product synthesis .
  2. Chemical Synthesis: Although less common than enzymatic methods, chemical synthesis can also produce this compound through glycosylation reactions involving activated sugar donors and 2-phenylethanol under controlled conditions. Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity.
  3. Transglycosylation: This approach involves using glycosidases to facilitate the transfer of sugar moieties from one molecule to another, effectively synthesizing various primeverosides from simple sugars and alcohols .
Molecular Structure Analysis

The molecular structure of 2-phenylethyl beta-primeveroside consists of a phenethyl group linked to a beta-primeverose moiety. The structural formula can be represented as follows:

  • Molecular Formula: C14_{14}H18_{18}O7_{7}
  • Molecular Weight: Approximately 286.29 g/mol

The compound features:

  • A phenethyl group (C6_6H5_5CH2_2CH2_2-) contributing to its aromatic properties.
  • A sugar moiety consisting of glucose and xylose units that form the beta-primeverose structure.

Nuclear magnetic resonance spectroscopy has been utilized to confirm the stereochemistry and structural integrity during enzymatic hydrolysis processes .

Chemical Reactions Analysis

2-Phenylethyl beta-primeveroside participates in several chemical reactions:

  1. Hydrolysis: Catalyzed by beta-primeverosidase, hydrolysis converts 2-phenylethyl beta-primeveroside back into its aglycone (2-phenylethanol) and sugar components. This reaction is essential for aroma release during tea processing .
  2. Transglycosylation Reactions: These reactions involve transferring sugar units from donor molecules to 2-phenylethanol or other acceptors, leading to the formation of various glycosides that contribute to flavor profiles .
  3. Biosynthetic Pathways: In plants, this compound is synthesized via sequential glycosylation steps involving specific glycosyltransferases that modify aromatic alcohols into their respective primeverosides .
Mechanism of Action

The mechanism by which 2-phenylethyl beta-primeveroside exerts its effects primarily revolves around its role in flavor and aroma enhancement in food products:

  1. Aroma Release: Upon enzymatic hydrolysis by beta-primeverosidase during tea brewing or processing, 2-phenylethyl beta-primeveroside releases 2-phenylethanol, which is responsible for floral and fruity notes in teas .
  2. Plant Defense Mechanisms: The production of this compound may also play a role in plant chemical defenses against herbivores or pathogens by influencing sensory perceptions.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylethyl beta-primeveroside include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: Stable under acidic conditions but may undergo hydrolysis under alkaline conditions or prolonged heat exposure.

These properties are crucial for its application in food science and flavor chemistry.

Applications

The applications of 2-phenylethyl beta-primeveroside are diverse:

  1. Flavoring Agent: Widely used in the food industry as a natural flavoring agent due to its pleasant aroma profile.
  2. Tea Production: Enhances the sensory attributes of tea products, making it valuable for manufacturers aiming to improve quality.
  3. Research Applications: Utilized in studies exploring plant metabolism, aroma biosynthesis, and enzyme specificity within biochemical research frameworks .
  4. Potential Therapeutic Uses: Emerging research suggests possible health benefits associated with phenolic compounds like those derived from this glycoside, including antioxidant properties.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

2-Phenylethyl beta-primeveroside is systematically named as 2-(2-phenylethoxy)-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol according to IUPAC conventions [5] [8]. Its molecular formula is C₁₉H₂₈O₁₀, with an average molecular weight of 416.42 g/mol and a monoisotopic mass of 416.168247 Da [2] [5]. Structurally, it consists of a phenethyl alcohol aglycone linked via a beta-glycosidic bond to the disaccharide primeverose (6-O-β-D-xylopyranosyl-β-D-glucopyranose). The compound contains nine defined stereocenters, reflecting the chiral nature of its carbohydrate moiety [8]. Alternative designations include phenethyl alcohol xylopyranosyl-(1→6)-glucopyranoside and the acronym PAXGP [5] [8]. Its CAS Registry Number (129932-48-5) provides a unique identifier for chemical databases [5] [8].

Table 1: Nomenclature and Identifiers

PropertyValue
IUPAC Name2-(2-phenylethoxy)-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol
Molecular FormulaC₁₉H₂₈O₁₀
Average Molecular Weight416.42 g/mol
Monoisotopic Mass416.168247 Da
CAS Registry Number129932-48-5
SynonymsPAXGP; Phenethyl alcohol xylopyranosyl-(1→6)-glucopyranoside; 2-Phenylethyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside

Glycosidic Bond Configuration: β-Primeveroside Linkage Specificity

The defining structural feature of 2-phenylethyl beta-primeveroside is its β-primeverosidic linkage, a disaccharide glycone composed of β-D-xylopyranosyl-(1→6)-β-D-glucopyranose connected to the phenethyl alcohol aglycone via a beta-configured glycosidic bond [2] [4] [8]. This configuration confers unique biochemical properties:

  • Enzymatic Specificity: Tea (Camellia sinensis)-derived β-primeverosidase (EC 3.2.1.149) exclusively hydrolyzes the β-glycosidic bond between the primeverose disaccharide and the aglycone, liberating free 2-phenylethanol—a key floral aroma compound. This enzyme cannot hydrolyze monoglycosidic precursors like 2-phenylethyl β-D-glucopyranoside, demonstrating its strict specificity for the β-primeverosidic linkage [4].
  • Stereochemical Mechanism: NMR studies confirm that β-primeverosidase cleaves the glycosidic bond via a retaining mechanism, preserving the anomeric configuration of the released primeverose [4]. This enzymatic precision is evolutionarily conserved; β-primeverosidase shares >50% sequence identity with other family 1 glycosyl hydrolases (e.g., furcatin hydrolase), yet exhibits distinct substrate selectivity for primeverosides over structurally similar disaccharides like vicianosides or acuminosides [4] [7].
  • Biosynthetic Role: In tea plants, this linkage protects volatile aglycones (like 2-phenylethanol) from degradation. During tea processing (e.g., fermentation), cellular disruption allows β-primeverosidase access to precursors, triggering aroma release [4].

Spectroscopic Profiling (NMR, MS) for Structural Elucidation

Spectroscopic techniques provide definitive evidence for the structure and conformation of 2-phenylethyl beta-primeveroside:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR assignments (predicted and experimental) delineate the compound’s stereochemistry and regiochemistry [5] [10]:

  • Aglycone Signals: The phenethyl moiety shows characteristic aromatic resonances at δ~7.2–7.3 ppm (5H, m) for the phenyl ring, and alkyl protons at δ~3.6–3.8 ppm (2H, t, -OCH₂-) and δ~2.8–3.0 ppm (2H, t, -CH₂Ph) [5].
  • Primeverose Unit: Anomeric protons of glucose (δ~4.8 ppm, d, J~7–8 Hz) and xylose (δ~4.4 ppm, d, J~7 Hz) confirm β-configurations. The interglycosidic (xylose→glucose) linkage is evidenced by a deshielded glucose C6 resonance at δ~68–70 ppm, consistent with 6-O-substitution [4] [10].
  • Hydroxyl Groups: Six exchangeable protons (δ~4.5–6.0 ppm) correspond to sugar hydroxyls [5].

Table 2: Key ¹³C NMR Chemical Shifts (Predicted)

Carbon Positionδ (ppm)Group
Glucose C-1104–106Anomeric carbon (aglycone bond)
Xylose C-1105–107Anomeric carbon (xyl-glc bond)
Glucose C-668–706-O-substituted carbon
Phenethyl -OCH₂-70–72Ether linkage
Phenethyl -CH₂Ph35–37Benzylic methylene
Aromatic C126–140Phenyl ring

Mass Spectrometry (MS)

High-resolution MS/MS fragmentation patterns enable unambiguous identification [5] [10]:

  • Molecular Ion: [M+H]⁺ at m/z 417.176 (calc. 417.1756 for C₁₉H₂₉O₁₀⁺) [5].
  • Key Fragments:
  • m/z 255: Loss of xylose (C₅H₁₀O₅, 132 Da) → [M+H-xylose]⁺
  • m/z 147: Phenethyl glucoside ion → [phenethyl+glucose-H₂O]⁺
  • m/z 105: [C₇H₇O]⁺ (tropylium ion from phenethyl moiety) [5].
  • Differentiation from Glucosides: Unlike monoglucosides (e.g., 2-phenylethyl β-glucoside), the primeveroside shows signature losses of 132 Da (xylose) and 264 Da (primeverose) [9].

Table 3: Characteristic MS/MS Fragments

m/zIon CompositionStructural Assignment
417.176[C₁₉H₂₉O₁₀]⁺Molecular ion (M+H)⁺
285.134[C₁₄H₂₁O₆]⁺M+H–C₅H₈O₄⁺ (loss of dehydrated xylose)
255.108[C₁₄H₂₃O₅]⁺Phenethyl hexoside ion
147.065[C₈H₁₁O₂]⁺Phenethyl alcohol + H–H₂O
105.033[C₇H₅O]⁺Tropylium ion (aromatic fragment)

Integrated MS/NMR Strategies

Advanced metabolomics workflows (e.g., SUMMIT MS/NMR) combine exact mass (MS) with 2D NMR (HSQC, HMBC) to resolve 2-phenylethyl beta-primeveroside in complex matrices like tea extracts without purification. HMBC correlations between the phenethyl -OCH₂- protons (δ~3.8 ppm) and the glucose anomeric carbon (δ~105 ppm) confirm the glycosidic attachment site [10].

Table 4: Compound Synonyms and Identifiers

SynonymSource
2-Phenylethyl 6-O-β-D-xylopyranosyl-β-D-glucopyranosideIUPAC Name
Phenethyl alcohol xylopyranosyl-(1→6)-glucopyranosideHMDB [5]
PAXGPHMDB [5]
β-D-Xyl-(1→6)-β-D-Glc-OCH₂CH₂PhBiochemical Shorthand [8]
129932-48-5CAS Registry Number [5]

Properties

CAS Number

129932-48-5

Product Name

2-Phenylethyl beta-primeveroside

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

Molecular Formula

C19H28O10

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1

InChI Key

ZRGXCWYRIBRSQA-BMVMOQKNSA-N

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

Synonyms

2-phenylethyl 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside
2-phenylethyl beta-primeveroside
PAXGP
phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O

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